molecular formula C12H19N3 B12347625 N-benzyl-1-pyrazolidin-3-ylethanamine

N-benzyl-1-pyrazolidin-3-ylethanamine

Cat. No.: B12347625
M. Wt: 205.30 g/mol
InChI Key: HXKJWGYRSFDJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-pyrazolidin-3-ylethanamine: is a heterocyclic compound that contains a pyrazolidine ring, which is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-pyrazolidin-3-ylethanamine typically involves the reaction of benzylamine with pyrazolidine derivatives. One common method is the reductive amination of benzylamine with pyrazolidine-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-pyrazolidin-3-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Various nucleophiles like alkyl halides, in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

Comparison with Similar Compounds

  • N-benzyl-1-pyrazolidin-3-ylmethanol
  • N-benzyl-1-pyrazolidin-3-one
  • N-ethyl-1-pyrazolidin-3-ylethanamine

Comparison: N-benzyl-1-pyrazolidin-3-ylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N-benzyl-1-pyrazolidin-3-ylmethanol, it has a different reactivity profile, particularly in oxidation and reduction reactions . Its pharmacological activities also differ from those of N-ethyl-1-pyrazolidin-3-ylethanamine, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-benzyl-1-pyrazolidin-3-ylethanamine

InChI

InChI=1S/C12H19N3/c1-10(12-7-8-14-15-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3

InChI Key

HXKJWGYRSFDJOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNN1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.